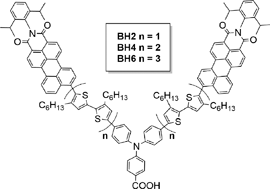A double-acceptor as a superior organic dye design for p-type DSSCs: high photocurrents and the observed light soaking effect†
Physical Chemistry Chemical Physics Pub Date: 2014-10-21 DOI: 10.1039/C4CP04010D
Abstract
Herein, we report three novel single donor double acceptor dyes, BH2, 4, and 6, for use in p-type dye sensitized solar cells (DSSCs). BH4 yields one of the highest photocurrents, 7.4 mA cm−2, to date. The high performance is achieved via a shorter synthetic route and no exotic materials or cell-building techniques. We suggest a structural principle when building dyes whereby one adopts a double acceptor/single anchor when a triphenylamine moiety is incorporated into a dye for p-type DSSCs. This strategy increases the molar extinction coefficient while simultaneously reducing the number of synthetic steps. The molar extinction coefficients (99 980 M−1 cm−1) reported herein are among the highest reported. Finally, we report the first-ever-observed light soaking effect in p-type DSSCs.


Recommended Literature
- [1] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†
- [2] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [3] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [4] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [5] Back cover
- [6] Molecular dynamics studies of native and substituted cyclodextrins in different media: 1. Charge derivation and force field performances†
- [7] Novel co-crystals of the nutraceutical sinapic acid†
- [8] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [9] Building Fe(iii)clusters with derivatised salicylaldoximes†
- [10] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide










